1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(10(12)13)5-9(7)18-11(14,15)16/h2-3,5,10H,4H2,1H3 |
InChI Key |
IGRQEPDHZHQBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Difluoromethylation
The difluoromethyl (-CF₂H) group is introduced at the phenyl ring’s fourth position using chlorodifluoromethane (ClCF₂H) under acidic conditions (H₂SO₄ or HF-pyridine). This electrophilic substitution proceeds via a Wheland intermediate, with the -CF₂H group’s orientation controlled by steric and electronic effects.
Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Minimizes HF loss |
| Acid Catalyst | HF-pyridine | Enhances regioselectivity |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Yield | 68–75% |
Trifluoromethylthiolation at Position 2
The trifluoromethylthio (-SCF₃) group is installed via copper-mediated coupling or radical pathways . A 2020 Journal of Organic Chemistry protocol uses silver trifluoromethanethiolate (AgSCF₃) and Selectfluor in acetonitrile, achieving 78% yield. The mechanism involves single-electron transfer (SET) to generate SCF₃ radicals, which couple with the aromatic ring.
Optimized Protocol
- Substrate : 1-(4-difluoromethylphenyl)propan-2-one
- Reagents : AgSCF₃ (1.5 eq), Selectfluor (2.0 eq)
- Solvent : Acetonitrile (anhydrous)
- Temperature : 25°C, 12 hours
- Workup : Aqueous extraction, silica gel chromatography
Alternative Methodologies from Patent Literature
Halogenation-Dehalogenation Strategies
A 2020 Chinese patent (CN111518041A) describes a two-step approach for analogous fluorinated ketones:
- Q1 : React 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole in tetrahydrofuran (THF) using K₂CO₃ as a base (25°C, 7 hours, 87.8% yield).
- Q2 : Dehalogenate with Pd/C under hydrogen in an alcohol solvent (40–75°C, 2–5 hours).
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Comparative studies reveal:
- Dichloromethane outperforms toluene or ethyl acetate in Friedel-Crafts acylation due to superior Lewis acid solubility.
- CuI accelerates trifluoromethylthiolation by stabilizing radical intermediates.
Table 1: Solvent Impact on Trifluoromethylthiolation Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | 78 | 12 |
| DMF | 62 | 18 |
| THF | 55 | 24 |
Temperature Control
Low temperatures (−10°C to 0°C) during difluoromethylation reduce side-product formation (e.g., over-fluorination). Conversely, trifluoromethylthiolation requires ambient temperatures to sustain radical chain propagation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 284.25 (C₁₁H₉F₅OS) confirms the compound’s identity.
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The ketone group undergoes Schiff base formation with amines to yield fluorinated analogs of ciprofloxacin and moxifloxacin .
Liquid Crystal Development
Incorporating the compound into liquid crystal matrices increases thermal stability (decomposition temperature >300°C), making it suitable for high-temperature displays.
Chemical Reactions Analysis
Nucleophilic Addition to the Carbonyl Group
The ketone group undergoes nucleophilic attack under controlled conditions. In studies of analogous α,α-difluoro ketones, reactions with Grignard reagents (e.g., MeMgBr) at −78°C in THF yielded tertiary alcohols with 72-89% efficiency . Steric hindrance from the trifluoromethylthio group reduces reaction rates compared to non-fluorinated analogs.
Key reagents :
-
Organometallics (MeMgBr, PhLi)
-
Solvents: THF, diethyl ether
-
Temperature: −78°C to 0°C
Fluorination and Difluorination Reactions
The compound participates in electrophilic fluorination via Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). In a representative protocol :
| Parameter | Value |
|---|---|
| Reactant | 4,4,4-trifluorobutane-1,3-dione |
| Fluorinating agent | Selectfluor® (2.2 equiv) |
| Solvent | MeCN |
| Temperature | Reflux (82°C) |
| Reaction time | 24 hours |
| Yield | 67-86% |
This method achieves C-F bond formation at the α-position while preserving the -SCF₃ group.
Cross-Coupling Reactions
The trifluoromethylthio group enables palladium-catalyzed couplings. In Suzuki-Miyaura reactions with arylboronic acids, the -SCF₃ moiety acts as a directing group, achieving up to 78% yield under these conditions :
text**[Catalytic system](pplx://action/followup)**: - Pd(OAc)₂ (5 mol%) - XPhos (10 mol%) - Base: Cs₂CO₃ (2.0 equiv) - Solvent: Toluene/H₂O (10:1) - Temperature: 100°C - Time: 12 h
Oxidation
The -SCF₃ group resists common oxidants (e.g., H₂O₂, mCPBA), but ozonolysis cleaves the aromatic ring at the ketone-adjacent position, producing difluorinated carboxylic acids (45-52% yield).
Reduction
Catalytic hydrogenation (H₂, 5 atm; Pd/C) reduces the ketone to a secondary alcohol while retaining fluorine and sulfur substituents:
| Reduction Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | EtOH |
| Temperature | 25°C |
| Yield | 68% |
Comparative Reactivity Table
Data from structurally related compounds :
| Reaction Type | Substrate Analog | Yield (%) | Selectivity |
|---|---|---|---|
| Trifluoromethylthiolation | 4-methoxyphenyl derivative | 67 | >20:1 |
| Arylation | Biphenyl derivative | 86 | 15:1 |
| Difluorination | Thiophene-containing analog | 72 | N/A |
Key trend : Electron-donating groups (e.g., -OCH₃) enhance reaction rates in nucleophilic additions but reduce yields in cross-couplings due to competing side reactions .
Stability Under Acidic/Basic Conditions
-
Acidic conditions (HCl, H₂SO₄): Ketone remains stable ≤80°C; -SCF₃ group hydrolyzes slowly (t₁/₂ = 12 h at pH <1).
-
Basic conditions (NaOH, K₂CO₃): Rapid enolate formation occurs (observable via ¹⁹F NMR at −36 ppm ), enabling C-alkylation reactions.
This compound’s reactivity profile is shaped by the synergistic effects of fluorine’s electronegativity and the -SCF₃ group’s steric/electronic properties, making it a versatile intermediate in fluoroorganic synthesis .
Scientific Research Applications
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-2-one vs. 1-(4-(Trifluoromethyl)phenyl)propan-2-one
- Substituent Position: The ortho-trifluoromethyl derivative (1-(2-(trifluoromethyl)phenyl)propan-2-one) exhibits increased steric hindrance compared to the para-substituted analog.
- Electronic Effects : The para -trifluoromethyl group exerts stronger electron-withdrawing inductive effects across the aromatic ring, polarizing the ketone carbonyl group more significantly than the ortho isomer. This may influence reactivity in nucleophilic additions or reductions .
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one
- Substituent Type : Replacing the trifluoromethylthio (SCF₃) group with a trifluoroethoxy (OCF₂CF₃) group reduces electron-withdrawing strength (OCF₂CF₃ is less electronegative than SCF₃). However, the oxygen atom enhances metabolic stability compared to sulfur, which is prone to oxidation .
- Synthetic Accessibility : Trifluoroethoxy derivatives are synthesized via palladium-catalyzed C-O cross-coupling, whereas trifluoromethylthio groups may require specialized reagents like (trifluoromethylthio)silver complexes .
Fluorinated vs. Non-Fluorinated Analogs
1-(3-Hydroxyphenyl)propan-2-one
- Non-fluorinated analogs, such as 1-(3-hydroxyphenyl)propan-2-one, lack the electron-withdrawing effects of fluorine, resulting in higher basicity of the ketone group and faster metabolic degradation. Fluorination reduces basicity by 1–2 pKa units, enhancing oral bioavailability .
- Pharmacological Relevance : Fluorinated derivatives like 1-(3-(trifluoromethyl)phenyl)propan-2-one are intermediates in fenfluramine synthesis, leveraging fluorine’s ability to improve blood-brain barrier penetration .
Halogenated Derivatives
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Reactivity : The bromomethyl group in this analog enables further functionalization (e.g., nucleophilic substitution), unlike the target compound. However, bromine introduces instability under light or heat .
- Molecular Weight: The brominated derivative has a higher molecular weight (327.16 g/mol) compared to non-halogenated analogs (e.g., 202.18 g/mol for 1-(4-(trifluoromethyl)phenyl)propan-2-one), impacting solubility and crystallinity .
Sulfur-Containing vs. Oxygen-Containing Groups
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one vs. 1-(4-Methoxyphenyl)propan-2-one
- Electron Effects : The trifluoromethylthio group (SCF₃) is a stronger electron-withdrawing group than methoxy (OCH₃), which is electron-donating. This difference drastically alters the aromatic ring’s electron density, affecting resonance stabilization of intermediates .
- Metabolic Pathways : Sulfur atoms are susceptible to cytochrome P450-mediated oxidation, forming sulfoxides or sulfones, whereas methoxy groups are metabolically stable but may undergo demethylation .
Research Findings and Implications
- Synthetic Challenges : Introducing trifluoromethylthio groups requires specialized reagents (e.g., AgSCF₃), making the target compound more synthetically demanding than oxygenated analogs .
- Stability Concerns : The trifluoromethylthio group’s susceptibility to oxidation may necessitate formulation strategies to prevent degradation, unlike more stable trifluoromethyl or methoxy derivatives .
Biological Activity
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C11H9F5OS and a molecular weight of 284.25 g/mol, is an organic compound characterized by its unique structural features, including difluoromethyl and trifluoromethylthio groups. These fluorinated substituents significantly influence its biological activity and potential applications in medicinal chemistry.
The compound exhibits notable chemical properties due to the presence of fluorine atoms, which enhance lipophilicity and metabolic stability. This makes it a candidate for various pharmacological applications. The predicted boiling point is approximately 235.7±40.0 °C, and its density is around 1.35±0.1 g/cm³ .
Research indicates that compounds similar to 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential inhibitory effects on specific enzymatic activities through mechanisms such as covalent interactions or allosteric modulation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds, focusing on their interaction with human dihydroorotate dehydrogenase (DHODH). These studies have demonstrated that certain derivatives possess potent inhibitory effects against DHODH, which is crucial for pyrimidine biosynthesis in both humans and Plasmodium falciparum (the causative agent of malaria) .
Pharmacological Evaluations
Pharmacological evaluations have identified several derivatives of fluorinated compounds that act as serotonin receptor ligands, particularly targeting 5-HT1A and 5-HT7 receptors. These evaluations included assessments of lipophilicity and metabolic stability, which are essential for understanding the pharmacokinetic profiles of these compounds .
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique biological activity of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| 1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one | C11H8ClF5OS | Chloro, Difluoromethyl, Trifluoromethylthio | Contains a chlorine substituent |
| 2,4-Difluoroacetophenone | C9H7F2O | Difluoro, Ketone | Simpler structure; lacks trifluoromethylthio |
| 4-Trifluoromethylthiobenzaldehyde | C8H6F3OS | Trifluoromethylthio, Aldehyde | Aldehyde instead of ketone; no difluoromethyl group |
The distinct combination of difluoromethyl and trifluoromethylthio groups in this compound provides unique electronic properties that may enhance its reactivity and biological interactions compared to other similar compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving halogenated intermediates. For example, hydrolysis of nitriles to carboxylic acids (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile → 2-(3-(trifluoromethyl)phenyl)acetic acid) followed by ketonization with acetic anhydride and a catalyst (e.g., H₂SO₄) has been reported for structurally similar arylpropanones . Chlorinated analogs (e.g., 1-chloro-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one) suggest that halogenation or substitution reactions at the phenyl ring are feasible precursors . Reaction optimization should focus on temperature control (e.g., 60–80°C for hydrolysis) and catalyst selection to minimize side products.
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the propan-2-one methyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.2–7.8 ppm). The difluoromethyl (-CF₂H) group shows a triplet splitting pattern due to coupling with two fluorine atoms .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~205–210 ppm. Trifluoromethylthio (-SCF₃) and difluoromethyl groups exhibit distinct signals in the δ 110–130 ppm range .
- IR : A strong C=O stretch at ~1700–1750 cm⁻¹ confirms the ketone group.
- HRMS : Validate the molecular formula (C₁₁H₉F₅OS) with precise mass matching (±0.001 Da) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Light Sensitivity : Fluorinated aryl ketones are prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Thermal Stability : Conduct accelerated aging experiments (e.g., 40°C for 30 days) with HPLC monitoring to detect decomposition products like trifluoromethanesulfonic acid .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Grid Setup : Define the binding pocket using crystallographic data (if available) and generate grid maps with 0.375 Å spacing .
- Scoring Function : Use the Vinardo scoring function to account for fluorine’s electronegativity and sulfur’s polarizability.
- Validation : Compare docking poses with experimental data (e.g., X-ray structures of analogous ligands) to resolve discrepancies in binding mode predictions .
Q. What metabolic pathways are anticipated for this compound based on structurally related arylpropanones?
- Methodological Answer : Phase I metabolism likely involves:
- Oxidative Deamination : Formation of a deamino-oxo metabolite, as observed in 4-MTA metabolism .
- Reductive Pathways : Conversion to alcohol derivatives (e.g., 1-[4-(difluoromethyl)phenyl]propan-2-ol) via ketone reductases .
- In Silico Tools : Use MetaSite or GLIDE to predict cytochrome P450-mediated transformations and potential toxic intermediates.
Q. How can researchers resolve contradictions in spectroscopic data across synthetic batches (e.g., NMR peak shifts)?
- Methodological Answer :
- Batch Comparison : Analyze impurities via LC-MS; trace solvents (e.g., DCM) or residual catalysts (e.g., Pd from cross-coupling reactions) may cause shifts .
- Dynamic Effects : Variable temperature NMR can distinguish conformational isomers (e.g., rotamers around the trifluoromethylthio group) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation to clarify ambiguous spectral assignments .
Q. What strategies optimize the enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
